N-苯基缬氨酸

描述

“N-phenylvaline” is a compound that has been studied as a potential biomarker for benzene exposure in human hemoglobin . It is not intended for human or veterinary use and is used only for research.

Synthesis Analysis

“N-phenylvaline” was synthesized by reacting 3-bromo-2-methylbutyric acid with aniline . The reaction products were derivatized with PFPITC .

Molecular Structure Analysis

The structure of the pentafluorophenyl thiohydantoin derivative of “N-phenylvaline” was characterized by GC/MS in the electron impact (EI), positive (PCI), and negative chemical ionization (NCI) mode .

科学研究应用

Biomarker for Benzene Exposure

“N-phenylvaline” has been studied as a potential biomarker for benzene exposure in human hemoglobin . The research involved the application of a modified Edman degradation procedure to analyze benzene oxide adducts at the N-terminal valine of human hemoglobin (Hb). However, the study concluded that adducts of benzene oxide to the N-terminal valine of Hb are not formed in detectable amounts in vivo and consequently are not suitable for biomonitoring purposes .

Pharmaceuticals

Nitrogen-containing heterocycles, such as “N-phenylvaline”, play a pivotal role in current drug design . They mimic various endogenous metabolites and natural products, highlighting their importance in the pharmaceutical industry .

Corrosion Inhibitors

“N-phenylvaline” and other nitrogen heterocycles are used as corrosion inhibitors . They prevent the corrosion of metals and alloys by forming a protective layer on the surface .

Polymers

Nitrogen heterocycles are utilized in polymer chemistry, mainly in conjugated polymers . They can also act as semiconductors, organic conductors, light-emitting diodes, photovoltaic cells, light-harvesting systems, and liquid crystalline compounds .

Agrochemicals

“N-phenylvaline” and other nitrogen heterocycles are used in the production of agrochemicals . They are present in various pesticides, herbicides, and fungicides .

Dyes and Developers

Nitrogen heterocycles are used in the production of dyes and developers . They are used in various industries, including textiles, printing, and photography .

作用机制

Target of Action

It’s worth noting that compounds with similar structures, such as phenylephrine, are known to target alpha-1 adrenergic receptors . These receptors play a crucial role in mediating vasoconstriction and mydriasis .

Mode of Action

Phenylephrine, for instance, is an alpha-1 adrenergic agonist that mediates vasoconstriction and mydriasis depending on the route and location of administration .

Biochemical Pathways

For instance, Phenylephrine’s disposition is governed by extensive presystemic metabolism via sulfate conjugation, the involvement of non-cytochrome P450-mediated, ubiquitously present monoamine oxidase (MAO) enzymes, and significant renal excretion of both phase 1 and phase 2 metabolites .

Pharmacokinetics

Phenylephrine, a structurally similar compound, is known to have a short half-life and requires frequent dosing to sustain its pharmacological effects in humans . Its disposition is governed by extensive presystemic metabolism via sulfate conjugation, the involvement of non-cytochrome P450-mediated, ubiquitously present monoamine oxidase (MAO) enzymes, and significant renal excretion of both phase 1 and phase 2 metabolites .

Result of Action

For instance, Phenylephrine mediates vasoconstriction and mydriasis depending on the route and location of administration .

Action Environment

It’s important to note that the action of similar compounds can be influenced by various factors, including the route and location of administration, the presence of other drugs, and individual patient characteristics .

属性

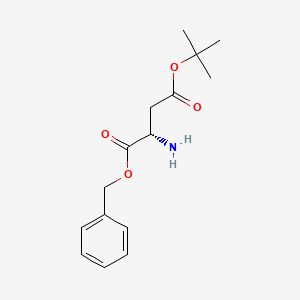

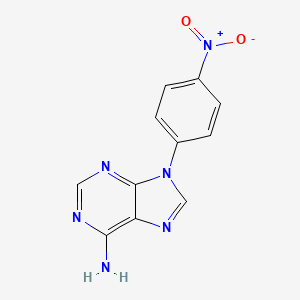

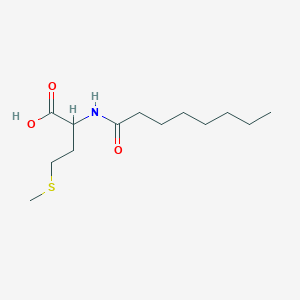

IUPAC Name |

(2S)-2-anilino-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8(2)10(11(13)14)12-9-6-4-3-5-7-9/h3-8,10,12H,1-2H3,(H,13,14)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBRPCSKHPRLQQQ-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20446401 | |

| Record name | N-phenylvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-phenylvaline | |

CAS RN |

21671-21-6 | |

| Record name | N-phenylvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。